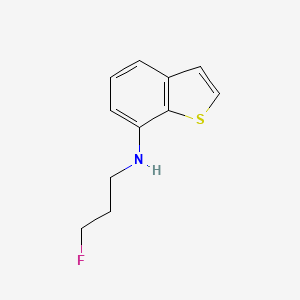

N-(3-Fluoropropyl)-1-benzothiophen-7-amine

Description

N-(3-Fluoropropyl)-1-benzothiophen-7-amine is a fluorinated aromatic amine derivative featuring a benzothiophene core substituted with an amine group at the 7-position, further modified by a 3-fluoropropyl chain. The compound has garnered attention in medicinal chemistry and diagnostic imaging, particularly in neurology, due to its ability to interact with neurotransmitter transporters such as the dopamine transporter (DAT) .

Properties

Molecular Formula |

C11H12FNS |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

N-(3-fluoropropyl)-1-benzothiophen-7-amine |

InChI |

InChI=1S/C11H12FNS/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,6-7H2 |

InChI Key |

OHEQKAIFHIUWER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCCF)SC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoropropyl)-1-benzothiophen-7-amine typically involves the introduction of a fluoropropyl group to the benzothiophene ring. One common method involves the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzothiophene, reacts with a fluoropropylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated synthesis equipment and optimized reaction parameters can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropropyl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-(3-Fluoropropyl)-1-benzothiophen-7-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the field of neurology.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoropropyl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The benzothiophene ring structure contributes to the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

7-Chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

This compound shares a benzothiazole core but differs in substituents: a chloro group at the 7-position, methoxy at the 4-position, and a tetrahydrofuran-derived alkyl chain. Key comparisons include:

- Lipophilicity : The fluoropropyl group in N-(3-Fluoropropyl)-1-benzothiophen-7-amine increases logP compared to the polar tetrahydrofuran group, enhancing blood-brain barrier permeability.

- Bioactivity : The fluoropropyl chain may improve binding to hydrophobic pockets in target proteins, whereas the tetrahydrofuran group could favor solubility but reduce membrane penetration .

N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

This fluorinated benzamide derivative features an aminoethoxy side chain and iodine substitution. While structurally distinct, its synthesis (via trifluoroacetic acid-mediated deprotection) parallels methods for fluoropropyl amines. Differences in reactivity and stability arise from the benzothiophene vs. benzamide cores .

[N-(3-Fluoropropyl)-2-amino-4-methyl-5-nitroimidazole-2-yl]phosphoroamidite

Used in oligonucleotide synthesis, this compound highlights the versatility of the 3-fluoropropyl group in stabilizing phosphoroamidite intermediates. Compared to this compound, the imidazole core and phosphoroamidite functionality enable distinct applications in nucleic acid chemistry .

Functional Analogs in Diagnostic Imaging

123I-FP-CIT (N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane)

A radiolabeled DAT ligand, 123I-FP-CIT shares the 3-fluoropropyl group, critical for brain uptake and DAT affinity. Comparative studies with 123I-MIBG (metaiodobenzylguanidine) in dementia diagnostics reveal:

- Sensitivity : 123I-FP-CIT SPECT shows 90% sensitivity for Lewy body dementia (LBD), comparable to 123I-MIBG (93%).

- Specificity : 123I-FP-CIT specificity (76%) is lower than 123I-MIBG (100%), attributed to off-target binding in Parkinsonian disorders .

Table 1: Diagnostic Performance of 123I-FP-CIT vs. 123I-MIBG

| Parameter | 123I-FP-CIT SPECT | 123I-MIBG Myocardial Imaging |

|---|---|---|

| Sensitivity (LBD) | 90% | 93% |

| Specificity (LBD) | 76% | 100% |

| False Positives | 7/29 non-LBD cases | 0 |

123I-MIBG

While lacking the fluoropropyl group, 123I-MIBG’s guanidine moiety enables myocardial norepinephrine transporter targeting. Its superior specificity in LBD highlights the fluoropropyl group’s dual role in 123I-FP-CIT: enhancing brain uptake but introducing off-target effects in extrastriatal regions .

Key Physicochemical Parameters

Table 2: Comparative Properties of Fluorinated Amines

| Compound | Molecular Weight | logP (Predicted) | Applications |

|---|---|---|---|

| This compound | 223.28 | 2.5 | Neurological imaging |

| 7-Chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | 327.80 | 1.8 | Antimicrobial agents |

| [N-(3-Fluoropropyl)-imidazole-phosphoroamidite] | 452.35 | 1.2 | Oligonucleotide synthesis |

Biological Activity

N-(3-Fluoropropyl)-1-benzothiophen-7-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and estrogen receptor modulation. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds that can interact with biological systems through various mechanisms. The presence of the fluoropropyl group enhances lipophilicity and may influence receptor binding affinity.

The primary mechanism of action for this compound appears to be its interaction with estrogen receptors (ERs). Research indicates that compounds with similar structures have been shown to selectively inhibit the growth of estrogen receptor-positive (ER+) breast cancer cells. This inhibition is often linked to the compound's ability to bind to ERα, leading to downstream effects that suppress tumor growth.

Table 1: Comparison of Biological Activities

| Compound | Target Receptor | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | ERα | Growth Inhibition | 50 | |

| Fulvestrant | ERα | Growth Inhibition | 10 | |

| 4-Hydroxy-tamoxifen | ERα | Growth Inhibition | 20 |

Efficacy in Preclinical Studies

In vitro studies have demonstrated that this compound exhibits significant potency against various breast cancer cell lines, including those resistant to conventional therapies. For instance, cell viability assays indicated that this compound could reduce cell proliferation in both endocrine-sensitive and resistant models.

Case Study: MCF7 Cell Line

A study involving the MCF7 breast cancer cell line showed that this compound inhibited cell growth effectively. The maximum efficacy observed was approximately 66% inhibition at a concentration of 50 nM, demonstrating its potential as a therapeutic agent against resistant forms of breast cancer .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable bioavailability; however, detailed pharmacokinetic modeling is required to confirm these findings.

Toxicological Assessment

Preliminary toxicological assessments indicate that while the compound shows promise in inhibiting tumor growth, it is crucial to evaluate its safety profile comprehensively. Studies should focus on potential off-target effects and long-term toxicity.

Future Directions

The ongoing research into this compound should aim at:

- Clinical Trials: Initiating clinical trials to evaluate its efficacy and safety in human subjects.

- Structural Optimization: Modifying the chemical structure to enhance potency and reduce toxicity.

- Mechanistic Studies: Further elucidating the molecular mechanisms involved in its action on estrogen receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.